3,7-Dichloroquinolin-8-carbonyl Chloride
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Overview
Description
3,7-Dichloroquinolin-8-carbonyl Chloride: is a chemical compound with the molecular formula C₁₀H₄Cl₃NO and a molecular weight of 260.5 . It is an intermediate in the synthesis of various herbicidal compounds, including Quintrione . This compound is characterized by the presence of a chloro-substituted quinoline group and a carbonyl chloride moiety, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline-8-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dichloroquinolin-8-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,7-dichloroquinoline-8-carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions to form various derivatives.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dichloroquinoline-8-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
Chemistry: 3,7-Dichloroquinolin-8-carbonyl Chloride is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the development of herbicides and pesticides .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of specific enzymes and as antimicrobial agents .
Industry: In the agricultural industry, this compound is used in the synthesis of herbicidal compounds like Quintrione, which are effective in controlling weed growth .
Mechanism of Action
The mechanism of action of 3,7-Dichloroquinolin-8-carbonyl Chloride and its derivatives involves the inhibition of specific enzymes and pathways in target organisms. For example, quinclorac, a derivative of this compound, acts as a lipase inhibitor, disrupting lipid metabolism in weeds . The chloro-substituted quinoline group plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Comparison with Similar Compounds
Quinclorac (3,4-dichloro-8-quinolinecarboxylic acid): A herbicide with a similar chloro-substituted quinoline structure.
Pretilachlor: Another herbicide that shares structural similarities with 3,7-Dichloroquinolin-8-carbonyl Chloride.
Uniqueness: this compound is unique due to its specific substitution pattern and reactivity. Its ability to form a wide range of derivatives through nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H4Cl3NO |
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Molecular Weight |
260.5 g/mol |
IUPAC Name |
3,7-dichloroquinoline-8-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H |
InChI Key |
UTLUHRLLWAIKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
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